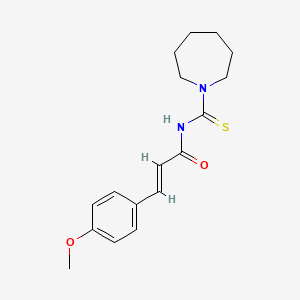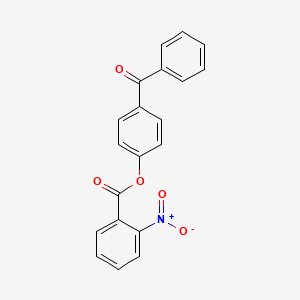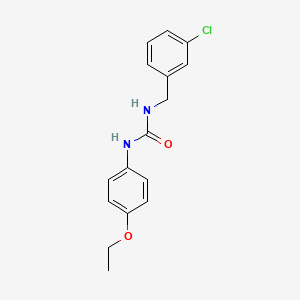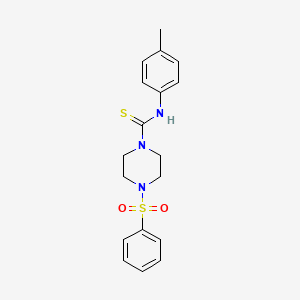
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AZPA is a member of the acrylamide family and has a unique structure that makes it a promising candidate for research.
科学的研究の応用
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer to synthesize copolymers with other acrylamide derivatives, which have shown promising properties such as thermal stability and mechanical strength (2). In medicinal chemistry, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest (3). In biochemistry, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been used as a probe to study protein-ligand interactions. N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide binds to proteins with high affinity and specificity, making it a useful tool for studying protein function (4).
作用機序
The mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential (3). N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division (5).
Biochemical and Physiological Effects:
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-ligand interactions (4). Physiologically, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit their growth (3).
実験室実験の利点と制限
One advantage of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide also has high affinity and specificity for binding to proteins, making it a useful tool for studying protein function. However, one limitation of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential applications in materials science, such as using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide-based copolymers in electronic devices. Additionally, more research could be done to understand the mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide and its effects on protein function.
Conclusion:
In conclusion, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is a promising chemical compound that has potential applications in various fields. Its unique structure and high affinity for binding to proteins make it a useful tool for research. Future research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide could lead to the development of new materials and drugs with important applications in medicine and technology.
合成法
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-azepanethiol to form N-(4-methoxyphenylacetyl)-1-azepanethiol. Finally, this compound is reacted with acryloyl chloride to form N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide (1).
特性
IUPAC Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-15-9-6-14(7-10-15)8-11-16(20)18-17(22)19-12-4-2-3-5-13-19/h6-11H,2-5,12-13H2,1H3,(H,18,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCQAKUUPCUMF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)




![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)